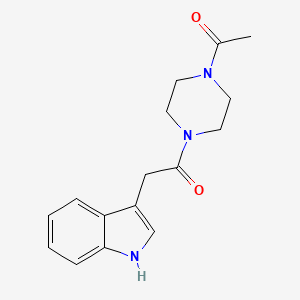![molecular formula C12H17NO B7514726 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide, also known as Bicuculline, is a potent antagonist of the GABA-A receptor. It is a bicyclic compound that has been widely used in scientific research to study the role of GABA-A receptors in the central nervous system.
Mécanisme D'action
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal activity and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects:
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has been shown to increase neuronal activity and to induce seizures in animal models. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain. 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has been used to study the effects of GABA-A receptor antagonists on synaptic plasticity and to investigate the mechanisms of epilepsy and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of GABA-A receptors in the central nervous system. However, its potency and selectivity can also make it difficult to work with, as small changes in concentration can have significant effects on neuronal activity. Additionally, 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has a short half-life and is rapidly metabolized, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide. One area of interest is the development of more selective GABA-A receptor antagonists, which could be used to study the role of specific receptor subtypes in the central nervous system. Another area of interest is the investigation of the effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide on other neurotransmitter systems, such as the glutamatergic system. Finally, 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide could be used in combination with other drugs to investigate their interactions and potential therapeutic applications.
Méthodes De Synthèse
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide can be synthesized using a variety of methods. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the adduct, which is then reacted with propargylamine to form the desired compound. Another method involves the reaction of 2,3-dihydrofuran with maleic anhydride to form the adduct, which is then reacted with propargylamine to form 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide.
Applications De Recherche Scientifique
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has been widely used in scientific research to study the role of GABA-A receptors in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on neuronal activity and to study the mechanisms of epilepsy and other neurological disorders. 2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide has also been used to study the effects of alcohol and other drugs on GABA-A receptors.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-13-12(14)8-11-7-9-3-4-10(11)6-9/h1,9-11H,3-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFJOYDRVIHFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7514650.png)
![N-[1-(3-fluorophenyl)ethyl]acetamide](/img/structure/B7514655.png)




![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)